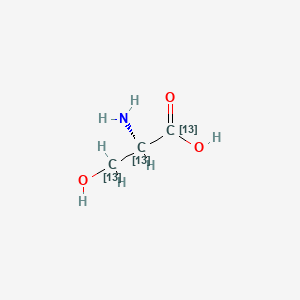

(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid

Descripción

(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid is an isotopically labeled compound, often used in scientific research. This compound is a variant of the naturally occurring amino acid serine, where the carbon atoms are replaced with the carbon-13 isotope. This isotopic labeling is crucial for various analytical and research applications, particularly in the fields of biochemistry and molecular biology.

Propiedades

Fórmula molecular |

C3H7NO3 |

|---|---|

Peso molecular |

108.071 g/mol |

Nombre IUPAC |

(2R)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1 |

Clave InChI |

MTCFGRXMJLQNBG-FMYLKJIZSA-N |

SMILES isomérico |

[13CH2]([13C@H]([13C](=O)O)N)O |

SMILES canónico |

C(C(C(=O)O)N)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid typically involves the incorporation of carbon-13 isotopes into the serine molecule. One common method is through the use of isotopically labeled precursors in a multi-step organic synthesis process. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the incorporation of the carbon-13 isotopes at the desired positions.

Industrial Production Methods

Industrial production of isotopically labeled compounds like (2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid involves large-scale synthesis using similar principles as laboratory synthesis but optimized for higher yields and purity. This often includes the use of advanced chromatographic techniques for purification and the implementation of stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming an alpha-keto acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alpha-keto acids, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the pathways of serine metabolism in cells.

Medicine: Utilized in research on amino acid metabolism disorders and in the development of diagnostic tools.

Industry: Applied in the synthesis of isotopically labeled pharmaceuticals and in the study of reaction mechanisms.

Mecanismo De Acción

The mechanism by which (2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid exerts its effects is primarily through its incorporation into metabolic pathways. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation within biological systems using NMR spectroscopy. This provides insights into the molecular targets and pathways involved in serine metabolism and related biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-amino-3-hydroxypropanoic acid (Serine): The non-labeled version of the compound.

(2S)-2-amino-3-hydroxy(1,2,3-13C3)butanoic acid: Another isotopically labeled amino acid with a similar structure but an additional carbon atom.

Uniqueness

The uniqueness of (2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it an invaluable tool in studies requiring detailed insights into molecular and metabolic processes.

Actividad Biológica

(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid, commonly known as L-serine-13C3, is a stable isotope-labeled form of the amino acid L-serine. This compound plays a significant role in various biological processes and has garnered attention for its diverse biological activities. This article explores the biological activity of L-serine-13C3, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

L-serine is a non-essential amino acid that is crucial for protein synthesis and various metabolic pathways. The isotopic labeling with carbon-13 enhances its utility in metabolic studies and tracing experiments.

- Molecular Formula : C₃H₇NO₃

- Molecular Weight : 108.05 g/mol

- Melting Point : 222 °C (decomposes)

- Optical Rotation : [α]25/D +14.6° in 1 M HCl

Biological Functions

L-serine is involved in:

- Protein synthesis

- Neurotransmitter production

- Metabolism of other amino acids

- Synthesis of important biomolecules such as phospholipids and sphingolipids

Neuroprotective Effects

L-serine has been shown to exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that it may help mitigate excitotoxicity associated with conditions like Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Disease

A study demonstrated that administration of L-serine improved cognitive function and reduced neuroinflammation in transgenic mouse models of Alzheimer’s disease. The compound was found to modulate glutamate levels, thereby protecting neurons from excitotoxic damage.

Role in Metabolism

L-serine is a precursor for several critical metabolites, including:

- Sphingolipids : Essential for cell membrane integrity and signaling.

- Phospholipids : Important for cellular structure and function.

Table 1: Metabolic Pathways Involving L-Serine

| Pathway | Product | Biological Significance |

|---|---|---|

| Glycolysis | Pyruvate | Energy production |

| Synthesis of Cysteine | Cysteine | Antioxidant defense |

| Sphingolipid Synthesis | Sphingosine | Cell signaling and membrane structure |

Immune Modulation

L-serine has been implicated in immune response modulation. It can influence T-cell activation and proliferation, suggesting a potential role in immunotherapy.

Research Findings

In vitro studies have shown that L-serine enhances the proliferation of T-cells under specific conditions, indicating its potential use as an adjunct therapy in immunological disorders.

Antioxidant Properties

L-serine exhibits antioxidant activity by reducing oxidative stress markers in various cell types. This effect is particularly relevant in protecting against cellular damage caused by reactive oxygen species (ROS).

Table 2: Antioxidant Effects of L-Serine

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2020) | Neuronal cells | Reduced ROS levels by 30% |

| Lee et al. (2019) | Hepatocytes | Enhanced glutathione levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.